Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate
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Overview
Description
Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with an appropriate acylating agent to form the piperazine derivative. This intermediate is then coupled with a suitable ester, such as methyl 3-methyl-2-aminobutanoate, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridine moieties allow the compound to bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-amino-4-(1-piperidine)pyridine derivatives: Used as dual inhibitors for anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate stands out due to its unique combination of a piperazine ring with a pyridine moiety, which imparts specific binding properties and pharmacological potential. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H24N4O3 |
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Molecular Weight |
320.39 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate |
InChI |
InChI=1S/C16H24N4O3/c1-12(2)14(15(21)23-3)18-16(22)20-10-8-19(9-11-20)13-6-4-5-7-17-13/h4-7,12,14H,8-11H2,1-3H3,(H,18,22) |
InChI Key |
BRRQWBLTGGRKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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